molecular formula C31H41N5O9 B12059732 N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin

N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin

Cat. No.: B12059732
M. Wt: 627.7 g/mol
InChI Key: CMEUDEVBFFPSEI-UHFFFAOYSA-N
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Description

N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin is a synthetic peptide substrate commonly used in biochemical research. It is particularly known for its role as a fluorogenic substrate in elastase assays, which are used to study the activity of elastase enzymes. The compound has the empirical formula C31H41N5O9 and a molecular weight of 627.69 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin typically involves the stepwise assembly of the peptide chain followed by the attachment of the 7-amido-4-methylcoumarin moiety. The process generally includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin primarily undergoes hydrolysis reactions when used as a substrate in enzymatic assays. The compound is selectively hydrolyzed by elastase enzymes, resulting in the release of the fluorescent 7-amido-4-methylcoumarin moiety .

Common Reagents and Conditions

Major Products

The major product formed from the hydrolysis of this compound is 7-amido-4-methylcoumarin, which is fluorescent and can be easily detected using spectroscopic methods .

Mechanism of Action

The mechanism of action of N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin involves its hydrolysis by elastase enzymes. The elastase recognizes and binds to the peptide substrate, cleaving the peptide bond between the valine and the 7-amido-4-methylcoumarin moiety. This cleavage releases the fluorescent 7-amido-4-methylcoumarin, which can be quantitatively measured to determine enzyme activity . The molecular targets are the active sites of elastase enzymes, and the pathway involves the catalytic triad of serine proteases .

Comparison with Similar Compounds

N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin is unique due to its specific substrate properties for elastase enzymes. Similar compounds include:

These compounds share the common feature of having a 7-amido-4-methylcoumarin moiety, but they differ in their peptide sequences and the specific enzymes they target.

Properties

Molecular Formula

C31H41N5O9

Molecular Weight

627.7 g/mol

IUPAC Name

methyl 4-[[1-[[1-[2-[[3-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate

InChI

InChI=1S/C31H41N5O9/c1-16(2)27(30(42)34-20-9-10-21-17(3)14-26(39)45-23(21)15-20)35-29(41)22-8-7-13-36(22)31(43)19(5)33-28(40)18(4)32-24(37)11-12-25(38)44-6/h9-10,14-16,18-19,22,27H,7-8,11-13H2,1-6H3,(H,32,37)(H,33,40)(H,34,42)(H,35,41)

InChI Key

CMEUDEVBFFPSEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC

Origin of Product

United States

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